
(2-Benzoylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzoylphenyl group is likely to be planar due to the conjugation of the benzene ring and the carbonyl group. The furan and thiazepan rings may adopt different conformations depending on the specific conditions .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The benzoyl group may undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The furan ring may participate in electrophilic aromatic substitution reactions, while the thiazepan ring may undergo ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group may increase the compound’s polarity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Synthesis : The compound has been involved in catalyzed reactions such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This process is utilized for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, featuring advantages like good yields, high selectivity, low catalyst loading, and fast reaction times (B. Reddy et al., 2012).
Pharmaceutical Applications : Certain derivatives of the compound, such as N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have been synthesized and are known for their therapeutic properties. These derivatives exhibit potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator agents (Sandra M. Bonilla-Castañeda et al., 2022).
Photopolymerization : The compound has been used in the study of nitroxide-mediated photopolymerization. It's been demonstrated that the compound can decompose under UV irradiation to generate radicals, which are crucial in the polymerization process. This study contributes to the understanding of the photophysical and photochemical properties of similar compounds (Y. Guillaneuf et al., 2010).
Antibacterial Activity and DNA Interaction : Diorganotin(IV) complexes with derivatives of the compound have been synthesized and studied for their antibacterial activity and DNA interaction. These studies offer insights into the potential biomedical applications of such complexes (T. Sedaghat et al., 2015).
VSMC Proliferation Inhibition : Derivatives of (furan-2-yl)(phenyl) methanones, related to the compound , have been synthesized and found to exhibit inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, showing potential for cardiovascular disease treatment (Li Qing-shan, 2011).
Photocatalysis and H-transfer Reactions : The compound has been implicated in studies related to photocatalysis and H-transfer reactions, showcasing its utility in complex chemical transformations and synthesis (T. Pasini et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[2-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(17-7-2-1-3-8-17)18-9-4-5-10-19(18)23(26)24-13-12-21(28-16-14-24)20-11-6-15-27-20/h1-11,15,21H,12-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYKQWQBTWGQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

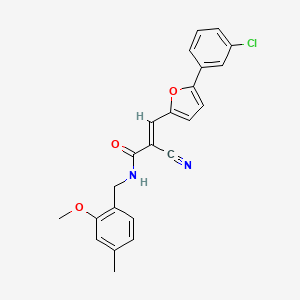
![2-(3-methylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2644115.png)
![2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2644118.png)
![4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2644119.png)
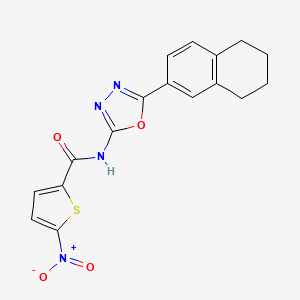
![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2644122.png)

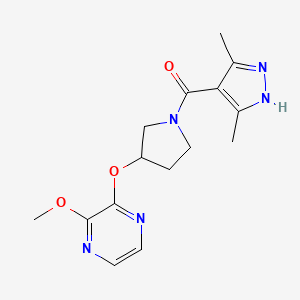
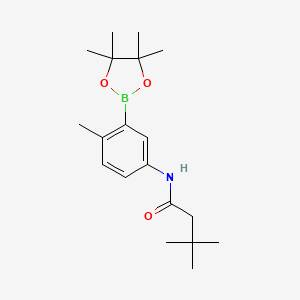
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

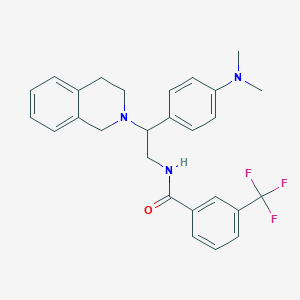
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)
![2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2644135.png)